2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C14H10BrNO5. This compound is characterized by the presence of a nitrophenyl group, a bromo group, and a methoxybenzoate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-(4-aminophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate.
Hydrolysis: 3-bromo-4-methoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, while the bromo group can participate in substitution reactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the oxoethyl group.
2-(4-nitrophenyl)-2-oxoethyl benzoate: Similar structure but lacks the bromo and methoxy groups.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenyl and bromo groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-bromo-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO6/c1-23-15-7-4-11(8-13(15)17)16(20)24-9-14(19)10-2-5-12(6-3-10)18(21)22/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNUQUFUAYWEKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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